molecular formula C19H22ClN3O3 B12722394 Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- CAS No. 84344-60-5

Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)-

Cat. No.: B12722394
CAS No.: 84344-60-5
M. Wt: 375.8 g/mol
InChI Key: RPMPXBGLLHHAAS-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 3-(2-nitrophenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where the piperazine ring is first substituted with a 2-chlorophenyl group. This is followed by the introduction of the 3-(2-nitrophenoxy)propyl group through a series of reactions involving intermediates such as alkyl halides and nitrophenols. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dichloromethane.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.

    Nitrophenoxy derivatives: Compounds with a nitrophenoxy group but different core structures.

Uniqueness

Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- is unique due to the specific combination of its substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84344-60-5

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[3-(2-nitrophenoxy)propyl]piperazine

InChI

InChI=1S/C19H22ClN3O3/c20-16-6-1-2-7-17(16)22-13-11-21(12-14-22)10-5-15-26-19-9-4-3-8-18(19)23(24)25/h1-4,6-9H,5,10-15H2

InChI Key

RPMPXBGLLHHAAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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